![molecular formula C9H14ClF2N3O B2565076 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1333964-59-2](/img/structure/B2565076.png)
2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride
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Description
2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C9H14ClF2N3O and its molecular weight is 253.68. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Catalysis
Research on pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), underscores their significance in medicinal and pharmaceutical industries due to broad synthetic applications and bioavailability. Hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts are employed for their synthesis, demonstrating the compound's relevance in advancing synthetic chemistry and drug development processes (Parmar et al., 2023).
Pharmacological Advances
Dihydropyrimidinones (DHPMs), structurally related to the queried compound, are highlighted for their updated synthetic and pharmacological approaches, which have led to their identification as potential agents against various diseases. These compounds, derived from multi-component reactions like the Biginelli reaction, demonstrate significant activity across a range of therapeutic areas, further illustrating the potential utility of the compound for drug development (Khasimbi et al., 2020).
Green Chemistry Applications
The Biginelli Reaction, a method for synthesizing dihydropyrimidinones, has been adapted to green chemistry principles, emphasizing the importance of environmentally friendly approaches in chemical synthesis. This reaction's modification to include eco-friendly technologies and solvents aligns with sustainable chemistry goals, providing a pathway for synthesizing compounds like the one in a manner that reduces environmental impact (Panda et al., 2012).
properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(difluoromethyl)-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O.ClH/c1-3-9(2,12)8-13-5(7(10)11)4-6(15)14-8;/h4,7H,3,12H2,1-2H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNIFYGLVDTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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